molecular formula C12H20I2Si2 B14904822 Silane, (2,5-diiodo-1,4-phenylene)bis[trimethyl-

Silane, (2,5-diiodo-1,4-phenylene)bis[trimethyl-

Cat. No.: B14904822
M. Wt: 474.27 g/mol
InChI Key: ORBCRPGXGNWETM-UHFFFAOYSA-N
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Description

Silane, (2,5-diiodo-1,4-phenylene)bis[trimethyl-] is a chemical compound with the molecular formula C12H20I2Si2 and a molecular weight of 474.27 g/mol It is characterized by the presence of two iodine atoms and two trimethylsilyl groups attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (2,5-diiodo-1,4-phenylene)bis[trimethyl-] typically involves the iodination of 1,4-bis(trimethylsilyl)benzene. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the 2 and 5 positions of the phenylene ring. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid, in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Silane, (2,5-diiodo-1,4-phenylene)bis[trimethyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, peracids, or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

Scientific Research Applications

Silane, (2,5-diiodo-1,4-phenylene)bis[trimethyl-] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Silane, (2,5-diiodo-1,4-phenylene)bis[trimethyl-] involves its interaction with various molecular targets and pathways. The compound’s iodine atoms and trimethylsilyl groups play a crucial role in its reactivity and interactions. The iodine atoms can participate in halogen bonding, while the trimethylsilyl groups can enhance the compound’s lipophilicity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (2,5-diiodo-1,4-phenylene)bis[trimethyl-] is unique due to the presence of both iodine atoms and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H20I2Si2

Molecular Weight

474.27 g/mol

IUPAC Name

(2,5-diiodo-4-trimethylsilylphenyl)-trimethylsilane

InChI

InChI=1S/C12H20I2Si2/c1-15(2,3)11-7-10(14)12(8-9(11)13)16(4,5)6/h7-8H,1-6H3

InChI Key

ORBCRPGXGNWETM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C=C1I)[Si](C)(C)C)I

Origin of Product

United States

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